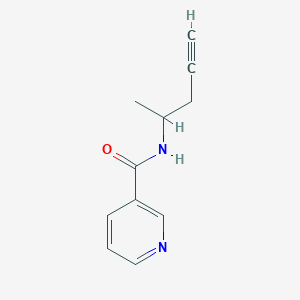

n-(pent-4-yn-2-yl)pyridine-3-carboxamide

Description

N-(pent-4-yn-2-yl)pyridine-3-carboxamide is a pyridine-3-carboxamide derivative characterized by a pent-4-yn-2-yl group attached to the amide nitrogen. However, discrepancies exist in reported

- Molecular formula: lists C₁₀H₁₀F₂O (MW: 184.19), but this conflicts with the compound’s name, which lacks fluorine. A more plausible formula is C₁₁H₁₂N₂O (calculated MW: 188.23), derived from the pent-4-yn-2-yl group (C₅H₇) and pyridine-3-carboxamide (C₆H₅N₂O).

Properties

IUPAC Name |

N-pent-4-yn-2-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-3-5-9(2)13-11(14)10-6-4-7-12-8-10/h1,4,6-9H,5H2,2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAQZLUAFZBVRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#C)NC(=O)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pent-4-yn-2-yl)pyridine-3-carboxamide typically involves the reaction of nicotinic acid or its derivatives with pent-4-yn-2-amine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(pent-4-yn-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly used for hydrogenation.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-(pent-4-yn-2-yl)pyridine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(pent-4-yn-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of key metabolic enzymes or signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

- Target Compound : Lacks substituents on the pyridine ring, preserving electronic neutrality.

- Complex II Inhibitors () : Derivatives like 2-(difluoromethyl)-N-(1,1,3-trimethylindan-4-yl)pyridine-3-carboxamide (A.3.32) feature a difluoromethyl group at the pyridine’s 2-position. This modification enhances electron-withdrawing effects and lipophilicity, improving binding to biological targets .

Amide Nitrogen Substituents

- Target Compound : The pent-4-yn-2-yl group introduces an alkyne moiety, enabling orthogonal reactivity for bioconjugation or polymerization.

- Indan Derivatives () : Compounds A.3.32–A.3.39 have bulky substituted indan groups (e.g., 1,1,3-trimethylindan-4-yl), which increase steric bulk and hydrophobicity, favoring membrane penetration and target engagement in agrochemical applications .

- Piperazine-Linked Analogs () : Metabolites like N-{4-[4-(4-fluorophenyl)piperazin-1-yl]butan-2-yl}pyridine-3-carboxamide incorporate a piperazine ring, enhancing solubility and pharmacokinetic properties for central nervous system activity .

Heterocyclic Modifications

- Thiophene-Containing Analogs (): N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]pyridine-3-carboxamide replaces the pyridine with a thiophene ring, altering electronic properties and binding specificity .

- Sulfonylpiperazinyl Derivatives (): Compounds like 2-amino-5-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-[4-(pyrrolidin-1-ylmethyl)pyridin-3-yl]pyridine-3-carboxamide integrate sulfonyl and piperazinyl groups, optimizing solubility and target affinity in kinase inhibition .

Data Table: Key Structural and Physical Properties

*Calculated values due to discrepancies in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.